2-Methoxy-1-methylnaphthalene

Vue d'ensemble

Description

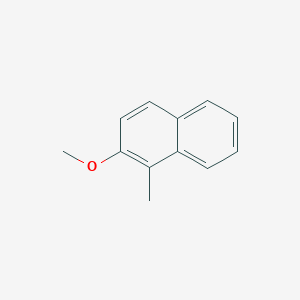

2-Methoxy-1-methylnaphthalene is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methoxy group (-OCH3) and a methyl group (-CH3) are substituted at the 2 and 1 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methoxy-1-methylnaphthalene can be synthesized through several methods. One common method involves the reaction of 1-bromo-2-methoxynaphthalene with dimethylzinc in the presence of a palladium catalyst. The reaction is typically carried out in N,N-dimethylformamide at 90°C for 24 hours . The product is then purified through column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methoxy-1-methylnaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products:

Oxidation: Naphthoquinones

Reduction: Dihydro derivatives

Substitution: Halogenated or nitrated naphthalenes

Applications De Recherche Scientifique

2-Methoxy-1-methylnaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying the metabolism of polycyclic aromatic hydrocarbons.

Medicine: Research explores its potential as a precursor for pharmacologically active compounds.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Methoxy-1-methylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, its oxidation products can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 2-Methoxynaphthalene

- 1-Methoxynaphthalene

- 2-Methylnaphthalene

Comparison: 2-Methoxy-1-methylnaphthalene is unique due to the presence of both methoxy and methyl groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties compared to its analogs. For example, 2-Methoxynaphthalene lacks the methyl group, while 2-Methylnaphthalene lacks the methoxy group, leading to differences in reactivity and applications .

Activité Biologique

2-Methoxy-1-methylnaphthalene (2-MMN) is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) that exhibits various biological activities. This compound is of interest due to its potential applications in pharmacology and toxicology. This article reviews the biological activity of 2-MMN, focusing on its metabolic pathways, toxicity, and effects on human health and the environment.

This compound is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the naphthalene ring system. Its chemical structure allows it to interact with biological systems, influencing its pharmacological and toxicological profiles.

Metabolic Pathways

The metabolism of 2-MMN involves enzymatic transformations primarily through cytochrome P450 enzymes. These enzymes facilitate the oxidation of 2-MMN, leading to various metabolites. Studies indicate that similar compounds like 1-methylnaphthalene undergo similar metabolic pathways, resulting in the formation of hydroxylated products and carboxylic acids, which may possess distinct biological activities .

Toxicological Effects

Research has demonstrated that exposure to 2-MMN can lead to several adverse health effects:

- Acute Toxicity : Inhalation exposure has been linked to respiratory issues, including dyspnea and lung inflammation. Animal studies show that high concentrations can cause significant weight loss and lethargy .

- Chronic Toxicity : Long-term exposure may lead to renal damage, liver dysfunction, and alterations in hematological parameters. For example, chronic inhalation studies in mice revealed pulmonary alveolar proteinosis, a condition marked by abnormal accumulation of surfactant in the alveoli .

Antimicrobial Properties

Recent studies suggest that 2-MMN exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic processes in microorganisms. The compound's efficacy against specific fungi has been noted, indicating potential applications in agricultural biocontrol .

Antioxidant Activity

Antioxidant properties have been attributed to 2-MMN due to its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related damage in cells. The compound's interaction with cellular pathways may enhance its protective effects against oxidative damage .

Case Studies

- In Vitro Studies : In laboratory settings, 2-MMN has been shown to induce cytotoxic effects in cultured cells at certain concentrations. A study involving V79 hamster fibroblasts demonstrated increased micronuclei formation upon exposure to 1-methylnaphthalene metabolites, suggesting potential genotoxic effects related to its structure .

- Animal Studies : In rats exposed to 2-MMN vapors, significant increases in liver enzymes (ALT and AST) were observed, indicating hepatic stress or damage. Histopathological examinations revealed lesions consistent with chemical toxicity .

Summary of Findings

Propriétés

IUPAC Name |

2-methoxy-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGZULAQLJDPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.